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Compound of Interest

Compound Name: Diosuxentan

Cat. No.: B15606746

Shanghai, China - New data on Diosuxentan (SC0062), a novel, potent, and selective
endothelin receptor type A (ETA) antagonist, reveals significant reductions in proteinuria in
patients with IgA nephropathy (IgAN) and diabetic kidney disease (DKD). These findings
position Diosuxentan as a potential new therapeutic option, benchmarking favorably against
the current standard of care in preclinical and clinical nephropathy models. This comparison
guide provides an objective analysis of Diosuxentan's performance against established
treatments, supported by experimental data.

Executive Summary

Diosuxentan's mechanism of action, centered on the selective blockade of the endothelin A
receptor, addresses a key pathway in the progression of kidney disease. By inhibiting the
effects of endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory molecule,
Diosuxentan has been shown to modulate renal hemodynamics, counter inflammation and
fibrosis, and ultimately reduce the leakage of protein into the urine (proteinuria), a hallmark of
kidney damage.[1]

Clinical data from the Phase 2 2-SUCCEED study demonstrated that Diosuxentan, when
added to a standard-of-care regimen of angiotensin-converting enzyme inhibitors (ACEi) or
angiotensin receptor blockers (ARBS), resulted in a dose-dependent and statistically significant
reduction in proteinuria in patients with both IgAN and DKD.[1][2][3] Notably, the 20 mg dose of
Diosuxentan showed the most substantial impact.[2][3]
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This performance is particularly noteworthy when compared to the current standard of care,
which primarily relies on renin-angiotensin-aldosterone system (RAAS) inhibitors (ACEis and
ARBSs) and, more recently, sodium-glucose cotransporter-2 (SGLT2) inhibitors.[4][5][6][7][8]
While these agents are effective in slowing disease progression, a significant number of
patients continue to have persistent proteinuria, indicating a need for additional therapeutic
strategies.

Comparative Data Analysis

The following tables summarize the performance of Diosuxentan in comparison to standard of
care and other endothelin receptor antagonists in clinical trials for IgA Nephropathy.

Table 1. Change in Urine Protein-to-Creatinine Ratio (UPCR) in IgA Nephropathy Patients

Placebo-
. Corrected
Baseline .
Treatment Geometric
Treatment Study UPCR .
. Duration Mean Change
(Median) .
from Baseline
in UPCR
Diosuxentan 2-SUCCEED
1.2 g/g 24 weeks -22.4%
(SC0062) 5 mg (Phase 2)
Diosuxentan 2-SUCCEED
1.2 g/g 24 weeks -30.9%
(5C0062) 10 mg (Phase 2)
Diosuxentan 2-SUCCEED
1.2 g/g 24 weeks -51.6%]2]
(SC0062) 20 mg  (Phase 2)
-36.1% (vs.
ALIGN (Phase 3
Atrasentan Interim) Not Reported 36 weeks placebo on top of
nterim
RAS inhibitor)[9]
-49.8% (vs.
PROTECT
Sparsentan ) Not Reported 36 weeks -15.1% for
(Phase 3 Interim) ]
irbesartan)[10]
Table 2: Safety and Tolerability Profile
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Treatment Key Adverse Events

Well-tolerated with an acceptable safety profile,
Diosuxentan (SC0062) no increased risk of peripheral edema compared
to placebo.[2][11]

Favorable safety profile consistent with
Atrasentan _
previously reported data.[9]

Sparsentan Generally well-tolerated.[12]

Generally well-tolerated, but can cause cough
Standard of Care (ACEi/ARBS) (ACEI), hyperkalemia, and a small initial
decrease in eGFR.

Generally well-tolerated, but can increase the
Standard of Care (SGLT2i) risk of genital yeast infections and diabetic

ketoacidosis (rare).

Experimental Protocols
2-SUCCEED Phase 2 Study (Diosuxentan)

The efficacy and safety of Diosuxentan were evaluated in a Phase 2, randomized, double-
blind, placebo-controlled, dose-finding clinical trial.

» Patient Population: Adults with biopsy-proven IgA nephropathy, eGFR = 30 ml/min/1.73 m?,
and UPCR = 750 mg/g despite being on a maximum tolerated dose of an ACEi or ARB.[2]

« Intervention: Patients were randomized to receive placebo or Diosuxentan at doses of 5
mg, 10 mg, or 20 mg once daily for 24 weeks.[2]

» Primary Endpoint: The primary efficacy endpoint was the change from baseline in 24-hour
UPCR at week 12.[2] Secondary endpoints included the change in UPCR at other time
points and changes in eGFR.[11]

o Safety Assessment: Safety was monitored through the recording of treatment-emergent
adverse events and serious adverse events.[11]
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ALIGN Phase 3 Study (Atrasentan)

This was a Phase 3, multinational, double-blind, randomized, placebo-controlled trial.

» Patient Population: Adults with biopsy-proven IgA nephropathy, total urinary protein excretion
of at least 1 g per day, and an eGFR of at least 30 ml/min/1.73 m2.[13]

 Intervention: Patients were randomly assigned to receive atrasentan (0.75 mg per day) or a
matched placebo, in addition to supportive care with a RAS inhibitor.[9][13]

e Primary Endpoint: The primary outcome was the change in the 24-hour UPCR from baseline
to week 36.[13][14]

PROTECT Phase 3 Study (Sparsentan)

This was an international, randomized, double-blind, active-controlled study.

» Patient Population: Adults with biopsy-proven IgA nephropathy and proteinuria of 1.0 g/day
or higher despite maximized treatment with a RAS inhibitor for at least 12 weeks.[15]

« Intervention: Patients were randomly assigned in a 1:1 ratio to receive either sparsentan 400
mg once daily or irbesartan 300 mg once daily.[15][16]

» Primary Endpoint: The primary efficacy endpoint was the change in proteinuria from baseline
at week 36.[17]

Visualizing the Mechanism of Action and
Experimental Workflow

To better understand the underlying biology and the design of the clinical trials, the following
diagrams are provided.
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Caption: Diosuxentan's mechanism of action in nephropathy.
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Caption: Workflow of the 2-SUCCEED Phase 2 clinical trial.

Conclusion

Diosuxentan has demonstrated a clinically meaningful and statistically significant reduction in
proteinuria in patients with IgA nephropathy and diabetic kidney disease who are already
receiving standard-of-care treatment. Its performance, particularly at the 20 mg dose, appears
comparable to or potentially better than other endothelin receptor antagonists in development,
although direct head-to-head trials are needed for a definitive comparison. The favorable safety
profile, especially the lack of significant fluid retention, is a promising feature. As a selective
ETA receptor antagonist, Diosuxentan represents a targeted approach to addressing the
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underlying pathophysiology of nephropathy and holds the potential to become a valuable
addition to the therapeutic armamentarium for patients with chronic kidney disease. Further
long-term data from ongoing and future studies will be crucial to fully establish its role in
preserving kidney function and improving patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Diosuxentan Demonstrates Promising Reductions in
Proteinuria in Nephropathy Models, Challenging Standard of Care]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15606746#benchmarking-
diosuxentan-against-standard-of-care-in-nephropathy-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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